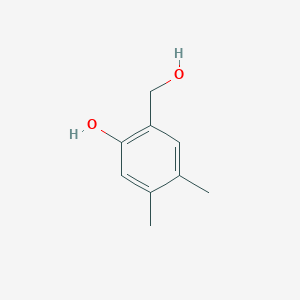

2-(Hydroxymethyl)-4,5-dimethylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10496-92-1 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(hydroxymethyl)-4,5-dimethylphenol |

InChI |

InChI=1S/C9H12O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4,10-11H,5H2,1-2H3 |

InChI Key |

HCEVEUBXZBBHOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)CO |

Origin of Product |

United States |

Synthesis and Physicochemical Properties

The synthesis of 2-(Hydroxymethyl)-4,5-dimethylphenol is most commonly achieved through the hydroxymethylation of 3,4-dimethylphenol (B119073) with formaldehyde (B43269). Several synthetic routes have been reported, with variations in catalysts, solvents, and reaction conditions to optimize yield and selectivity.

One reported method involves the reaction of 3,4-dimethylphenol with formaldehyde in water, using sodium metaborate (B1245444) tetrahydrate as a catalyst. This "green chemistry" approach is conducted at 40°C for 10 hours and is noted for its regioselectivity, achieving a high yield of 95.0%. lookchem.com Another method utilizes a reaction in 1,2-dimethoxyethane (B42094) and xylene at a higher temperature of 135°C for 12 hours, resulting in a yield of 85.0%. lookchem.com A third approach involves the reaction of 3,4-xylenol in an aqueous solution of sodium hydroxide (B78521) with a formaldehyde solution at a lower temperature range of 15-20°C. lookchem.com

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.193 g/mol |

| Boiling Point | 259.8°C at 760 mmHg |

| Flash Point | 122.2°C |

| Density | 1.133 g/cm³ |

| Vapor Pressure | 0.00783 mmHg at 25°C |

Spectroscopic Characterization

While specific, experimentally verified spectroscopic data (NMR, IR, MS) for 2-(Hydroxymethyl)-4,5-dimethylphenol are not widely available in public databases, the expected spectral features can be inferred from its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the two methyl groups, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the two hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbons, and the methylene carbon of the hydroxymethyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Other characteristic peaks would include C-H stretching vibrations of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, formaldehyde (B43269), or methyl groups, providing further structural information. For instance, a related compound, (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol, has been characterized by mass spectrometry, confirming its molecular structure. researchgate.net

Applications in Chemical Research

Direct Hydroxymethylation Approaches to Phenols

Direct hydroxymethylation involves the introduction of a hydroxymethyl (-CH₂OH) group onto the aromatic ring of a phenol precursor, in this case, 3,4-dimethylphenol (B119073). This electrophilic aromatic substitution reaction is typically mediated by formaldehyde (B43269) and can be catalyzed by either acids or bases, which influence the reaction mechanism and regioselectivity.

Formaldehyde-Mediated Reactions: Mechanisms and Catalysis

The reaction between phenols and formaldehyde is the cornerstone of phenol-formaldehyde resin production and can be controlled to yield specific hydroxymethylated products. semanticscholar.orgorientjchem.org The mechanism of this reaction is highly dependent on the pH of the reaction medium.

Under base-catalyzed conditions , the phenol is first deprotonated by the base (e.g., NaOH) to form a highly reactive phenoxide ion. semanticscholar.orgorientjchem.org This phenoxide anion is a potent nucleophile, with increased electron density at the ortho and para positions. The phenoxide then attacks the electrophilic carbonyl carbon of formaldehyde in a reaction analogous to an aldol (B89426) addition. stackexchange.com Computational studies suggest that this reaction proceeds via an Sn2-like mechanism. Subsequent workup re-protonates the phenoxide to yield the hydroxymethylphenol.

Under acid-catalyzed conditions , the mechanism is reversed. The formaldehyde is first protonated by the acid catalyst, which significantly increases its electrophilicity. stackexchange.com This "hot" electrophile, a protonated formaldehyde molecule, is then attacked by the electron-rich aromatic ring of the neutral phenol molecule, leading to the formation of a hydroxymethyl group. stackexchange.com

Various catalysts can be employed to direct the regioselectivity of the hydroxymethylation. While base catalysis often yields a mixture of ortho and para isomers, specific catalysts can favor one over the other. For instance, hydroxides of transition metals like copper, chromium, and manganese, or the use of boric acid, have been shown to promote selective hydroxymethylation at the ortho-position, likely through the formation of a chelate complex in the transition state. researchgate.net

Acid-Catalyzed Hydroxymethylation Processes

Acid-catalyzed hydroxymethylation of phenols proceeds via an electrophilic aromatic substitution mechanism, where formaldehyde, activated by a proton, attacks the phenol ring. stackexchange.com This method can be particularly useful for achieving specific regioselectivity. The use of chelating agents in conjunction with acid catalysts can effectively direct the incoming hydroxymethyl group to the ortho position relative to the phenolic hydroxyl group. researchgate.net For example, conducting the reaction in the presence of boric acid or certain transition metal hydroxides at a controlled pH (typically 4-5) can significantly enhance the yield of the ortho-isomer. researchgate.net This selectivity is attributed to the formation of a transition state complex that sterically and electronically favors substitution at the ortho position.

Base-Catalyzed Hydroxymethylation Processes

Base-catalyzed hydroxymethylation is a widely used and effective method for the synthesis of this compound from 3,4-dimethylphenol. The reaction is typically carried out in an aqueous medium using a stoichiometric or catalytic amount of a base, such as sodium hydroxide (B78521) (NaOH) or sodium metaborate (B1245444) tetrahydrate. lookchem.com The base facilitates the formation of the nucleophilic phenoxide ion, which readily reacts with formaldehyde. semanticscholar.orgorientjchem.org Reaction conditions such as temperature, reaction time, and the specific base used can be optimized to maximize the yield and selectivity of the desired product. Several successful syntheses of this compound using this approach have been documented, achieving high yields. lookchem.com

| Catalyst/Base | Solvent(s) | Temperature | Time | Yield |

|---|---|---|---|---|

| Sodium Metaborate Tetrahydrate | Water | 40°C | 10 h | 95.0% |

| None specified (thermal) | 1,2-Dimethoxyethane (B42094) / Xylene | 135°C | 12 h | 85.0% |

| Sodium Hydroxide (NaOH) | Water | 15-20°C | Not specified | Not specified |

Indirect Synthetic Pathways via Functional Group Transformations

Indirect methods provide alternative routes to this compound by modifying precursors that already possess the required carbon skeleton. These multi-step syntheses often allow for greater control over isomer purity.

Reduction of Formyl or Carboxyl Precursors on the Phenolic Ring

A reliable indirect pathway involves the chemical reduction of a corresponding aldehyde (formyl) or carboxylic acid (carboxyl) precursor. This strategy hinges on the synthesis of an intermediate such as 4,5-dimethyl-2-hydroxybenzaldehyde or 4,5-dimethyl-2-hydroxybenzoic acid. The synthesis of such precursors can be achieved, for example, through the selective oxidation of a suitable trimethylphenol. researchgate.netgoogle.com

Once the aldehyde or carboxylic acid precursor is obtained, the final step is its reduction to the primary alcohol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, readily converting the carbonyl or carboxyl group into a hydroxymethyl group to yield the final product. researchgate.net This method is particularly valuable for confirming the chemical structure of phenolic alcohols. researchgate.net

| Starting Material | Key Transformation | Reagent Example | Product |

|---|---|---|---|

| 4,5-Dimethyl-2-hydroxybenzaldehyde | Reduction of Aldehyde | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Derivatization of Halogenated Methylphenols

Another versatile indirect approach utilizes halogenated phenols as intermediates. This strategy involves a multi-step sequence that begins with the regioselective halogenation (e.g., chlorination or bromination) of the parent 3,4-dimethylphenol at the desired ortho position. Following halogenation, the hydroxymethyl group can be introduced. One common method involves converting the halogenated phenol into a Grignard reagent, which can then react with formaldehyde to install the hydroxymethyl functionality.

The final and crucial step is the reductive dehalogenation to remove the halogen atom from the aromatic ring, yielding the target this compound. This dehalogenation can be effectively accomplished using reagents such as a Raney alloy in the presence of aqueous sodium hydroxide. researchgate.net This pathway offers a high degree of control for preparing specific phenolic alcohols that may be difficult to isolate from the isomeric mixtures produced by direct hydroxymethylation. researchgate.net

Multi-Step Conversions from Related Dimethylphenol Isomers

The synthesis of this compound can be effectively achieved through multi-step reaction sequences starting from commercially available dimethylphenol isomers. A common and direct precursor is 3,4-dimethylphenol, which possesses the correct substitution pattern on the aromatic ring. The primary transformation involves the introduction of a hydroxymethyl group at the ortho position to the existing hydroxyl group.

One documented route involves the direct hydroxymethylation of 3,4-dimethylphenol with formaldehyde. lookchem.com The reaction conditions can be varied to control the regioselectivity and yield. For instance, conducting the reaction in 1,2-dimethoxyethane or xylene at elevated temperatures (135 °C) for 12 hours results in the desired product with a yield of approximately 85%. lookchem.com Another approach involves reacting 3,4-xylenol with an aqueous formaldehyde solution in the presence of sodium hydroxide at a lower temperature range of 15-20 °C. lookchem.com

A more complex, multi-step strategy has been demonstrated for the synthesis of the related isomer, 2-hydroxymethyl-3,5-dimethylphenol, starting from 3,5-dimethylphenol. researchgate.net This process highlights a general method for preparing phenolic alcohols and involves the following sequence:

Mannich Reaction: The parent phenol (3,5-dimethylphenol) is first reacted with dimethylamine (B145610) and formaldehyde to produce 2-dimethylaminomethyl-3,5-dimethylphenol.

Conversion to Acetate: The resulting Mannich base is treated with acetic anhydride (B1165640). This converts the phenolic hydroxyl to an acetoxy group and the aminomethyl group to an acetoxymethyl group, yielding 1-acetoxy-2-acetoxymethyl-3,5-dimethylbenzene.

Reduction: The diacetate intermediate is then reduced using a powerful reducing agent like lithium aluminium hydride. This step simultaneously reduces the acetoxymethyl group to a hydroxymethyl group and cleaves the acetoxy group back to a hydroxyl group, affording the final product, 2-hydroxymethyl-3,5-dimethylphenol. researchgate.net

This sequence demonstrates a strategic approach to overcome challenges in direct hydroxymethylation, such as controlling regioselectivity and preventing the formation of polymeric byproducts.

| Starting Isomer | Key Reagents | Solvent/Conditions | Yield | Reference |

| 3,4-Dimethylphenol | Formaldehyde | 1,2-dimethoxyethane; xylene; 135 °C; 12h | 85% | lookchem.com |

| 3,4-Dimethylphenol | Formaldehyde, NaOH | Water; 15-20 °C | Not specified | lookchem.com |

| 3,5-Dimethylphenol | 1. Dimethylamine, Formaldehyde2. Acetic Anhydride3. Lithium Aluminium Hydride | Not specified | Not specified | researchgate.net |

Novel Synthetic Strategies and Green Chemistry Principles in Phenolic Alcohol Synthesis

Modern synthetic chemistry places increasing emphasis on the development of novel strategies that are not only efficient but also environmentally benign. pnas.org The synthesis of phenolic alcohols, including this compound, is an area where the principles of green chemistry are being actively applied. These principles aim to reduce waste, avoid hazardous substances, improve energy efficiency, and utilize renewable resources and catalysts. nih.govpaperpublications.org

A key aspect of green organic synthesis is the use of safer solvents and catalytic reactions to minimize environmental impact. nih.gov For phenolic alcohol synthesis, this involves moving away from traditional methods that may use harsh reagents or produce significant waste streams. An exemplary green approach for the synthesis of this compound involves the reaction of 3,4-dimethylphenol and formaldehyde in water, a non-toxic and environmentally safe solvent. lookchem.com This reaction is performed under mild conditions (40 °C) and utilizes sodium metaborate tetrahydrate as a catalyst, achieving a high yield of 95% with excellent regioselectivity. lookchem.com This method aligns with multiple green chemistry principles, including waste prevention (high yield), the use of a safer solvent (water), and catalysis. lookchem.compaperpublications.org

Catalytic Systems in Hydroxymethylation

Catalysis is fundamental to modern organic synthesis and plays a crucial role in the hydroxymethylation of phenols. paperpublications.org The choice of catalyst can significantly influence the reaction's rate, selectivity, and efficiency. Both acid and base catalysts are commonly employed.

In the synthesis of this compound from 3,4-dimethylphenol, base catalysis is frequently used. For example, sodium hydroxide facilitates the reaction with formaldehyde. lookchem.com A more advanced catalytic system employs sodium metaborate tetrahydrate in an aqueous medium, which promotes a highly regioselective and high-yield (95%) reaction under mild conditions, exemplifying a green catalytic process. lookchem.com

For the broader class of phenol alkylations, solid acid catalysts like zeolites (e.g., ZSM-5) are favored in industrial processes as greener alternatives to corrosive liquid acids like aluminum chloride. paperpublications.org While hydroxymethylation is distinct from alkylation with alkyl halides, the principle of using recoverable and less hazardous solid catalysts is a key direction in green chemistry for phenol modification. The development of catalytic systems that offer high selectivity for mono-hydroxymethylation at the desired position, while preventing the formation of di- or tri-substituted products and resinous polymers, remains a significant research goal.

| Catalyst | Substrate | Key Advantages | Yield | Reference |

| Sodium Metaborate Tetrahydrate | 3,4-Dimethylphenol | Green solvent (water), mild conditions, high regioselectivity | 95% | lookchem.com |

| Sodium Hydroxide | 3,4-Dimethylphenol | Common base catalyst, aqueous conditions | Not specified | lookchem.com |

| Iron (III) chloride–phenanthroline complex | Quinoline (model for arenes) | Visible light-mediated, cleaner alternative to heating | Not specified | researchgate.net |

Supercritical Fluid Reactions for Phenol Modification

Supercritical fluids (SCFs) are substances at a temperature and pressure above their critical point, where they exhibit unique properties of both liquids and gases. youtube.com Supercritical carbon dioxide (scCO₂) and supercritical water (scH₂O) are particularly attractive as "green" reaction media because they are non-toxic, inexpensive, and environmentally benign. pnas.orgyoutube.com The properties of SCFs, such as density, viscosity, and solvent power, can be tuned by adjusting temperature and pressure, allowing for optimization of reaction conditions. youtube.com

While much of the research on phenols in supercritical water has focused on gasification for waste treatment, rsc.orgmdpi.com the medium's unique properties are advantageous for synthesis. The high diffusivity and liquid-like density of SCFs can enhance mass transfer and dissolve reactants, potentially boosting reaction efficiency and selectivity in phenol modifications like hydroxymethylation. youtube.com Supercritical CO₂, often used with a co-solvent like methanol (B129727) for polar substrates, is a well-established medium for extracting phenols from natural sources, demonstrating its ability to solvate these compounds. nih.govnih.gov The application of this technology to the synthesis of phenolic alcohols offers a promising avenue for developing cleaner chemical processes by replacing conventional volatile organic solvents. youtube.com

Key Advantages of Supercritical Fluids in Phenol Modification:

Environmental Benignity: scCO₂ is non-toxic, non-flammable, and readily available. youtube.com

Tunable Properties: Solvent strength and other properties can be precisely controlled by altering pressure and temperature, allowing for reaction optimization. youtube.com

Enhanced Mass Transfer: Gas-like viscosity and diffusivity can lead to higher reaction rates. youtube.com

Simplified Separation: The product can be easily separated from the SCF solvent by simple depressurization. pnas.org

Asymmetric Synthetic Approaches to Chiral Hydroxymethylphenols

While this compound itself is an achiral molecule, the development of synthetic methods to produce chiral hydroxymethylphenols is a significant area of research, particularly for applications in pharmaceuticals and materials science. hilarispublisher.com Asymmetric synthesis aims to selectively produce a single enantiomer of a chiral molecule. hilarispublisher.com This is typically achieved using chiral catalysts, auxiliaries, or reagents.

Several major strategies in enantioselective catalysis could be applied to the synthesis of chiral phenolic alcohols:

Chiral Transition Metal Catalysis: Complexes of metals like titanium, copper, or palladium with chiral ligands are powerful tools for a wide range of asymmetric transformations, including hydrogenations and oxidations, which can be used to create chiral centers. hilarispublisher.comrsc.org For example, the asymmetric reduction of a ketone precursor (e.g., a hydroxy-dimethyl-benzoyl) could yield a chiral hydroxymethyl group.

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a major field in asymmetric synthesis. hilarispublisher.com Chiral amines or acids can catalyze reactions that create stereogenic centers with high enantioselectivity. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the phenol substrate to direct a subsequent reaction to occur stereoselectively. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. hilarispublisher.com

These approaches provide a toolkit for accessing chiral hydroxymethylphenols, which are valuable building blocks in the synthesis of complex molecules. hilarispublisher.com The challenge lies in designing a catalyst or auxiliary system that can effectively control the stereochemistry of a reaction on a substituted phenol ring.

Elucidation of Reaction Mechanisms Involving the Hydroxyl and Hydroxymethyl Moieties

The reactivity of this compound is dictated by the interplay of its three key functional components: the phenolic hydroxyl group, the benzylic hydroxymethyl group, and the electron-rich aromatic ring. The phenolic hydroxyl group strongly activates the ring towards electrophilic attack, while the hydroxymethyl group provides a site for nucleophilic substitution and is the key precursor to highly reactive intermediates.

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the phenolic hydroxyl group and, to a lesser extent, the two methyl groups. byjus.comwikipedia.org The hydroxyl group is a strongly activating, ortho, para-directing substituent. quora.com In this specific molecule, the C2 position is occupied by the hydroxymethyl group, and the C4 and C5 positions are occupied by methyl groups. The position para to the hydroxyl (C5) is blocked. Of the two ortho positions, C2 is substituted, leaving the C6 position as a primary site for electrophilic attack. The C3 position is also available but is less activated by the hydroxyl group. Consequently, electrophilic substitution reactions on this compound are expected to show high regioselectivity for the C6 position.

The general mechanism for EAS proceeds in two steps:

Attack on the electrophile : The π-electron system of the activated aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

The high electron density at the ortho and para positions, conferred by the hydroxyl group, stabilizes the arenium ion intermediate, thus accelerating the reaction rate compared to benzene (B151609). byjus.comwikipedia.org

Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Electrophile (E⁺) | Major Product |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 6-Bromo-2-(hydroxymethyl)-4,5-dimethylphenol |

| Nitration | Dilute HNO₃ | NO₂⁺ | 2-(Hydroxymethyl)-6-nitro-4,5-dimethylphenol |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | 2-(Hydroxymethyl)-4,5,6-trimethylphenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(3-(Hydroxymethyl)-2-hydroxy-4,5-dimethylphenyl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(Hydroxymethyl)-6-hydroxy-4,5-dimethylbenzene-1-sulfonic acid |

The hydroxymethyl group of this compound is a primary benzylic alcohol. patsnap.comkhanacademy.org Unlike the phenolic hydroxyl group, which is a poor leaving group, the benzylic hydroxyl can participate in nucleophilic substitution reactions. These reactions are typically acid-catalyzed. libretexts.org

The mechanism often proceeds via an SN1 pathway due to the formation of a resonance-stabilized benzylic carbocation. patsnap.comlibretexts.orgchemistrysteps.com The key steps are:

Protonation of the hydroxyl group : In the presence of an acid (e.g., HX), the oxygen of the hydroxymethyl group is protonated, forming a good leaving group, water (H₂O). libretexts.org

Formation of a carbocation : The protonated hydroxyl group departs as a water molecule, generating a primary benzylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized into the electron-rich aromatic ring.

Nucleophilic attack : A nucleophile (e.g., a halide ion, X⁻) attacks the carbocation, forming the final substitution product. libretexts.org

For primary benzylic substrates, an SN2 mechanism can also occur, particularly with strong nucleophiles. khanacademy.org In this concerted mechanism, the nucleophile attacks the benzylic carbon at the same time as the leaving group departs.

Interactive Data Table: Products of Nucleophilic Substitution at the Hydroxymethyl Carbon

| Nucleophile | Reagent Example | Product |

| Chloride | HCl | 2-(Chloromethyl)-4,5-dimethylphenol |

| Bromide | HBr | 2-(Bromomethyl)-4,5-dimethylphenol |

| Alkoxide | CH₃OH, H⁺ | 2-(Methoxymethyl)-4,5-dimethylphenol |

| Cyanide | KCN | 2-(2-Hydroxy-4,5-dimethylphenyl)acetonitrile |

Ortho-hydroxybenzyl alcohols, such as this compound, are well-known precursors to highly reactive intermediates called ortho-quinone methides (o-QMs). acs.orgacs.org These species are generated through the formal dehydration of the precursor molecule, involving the elimination of the phenolic proton and the hydroxymethyl group. chemrxiv.orgchemrxiv.org

The formation of the o-QM can be initiated under thermal, acidic, or basic conditions, or even biocatalytically. chemrxiv.orgchemrxiv.org The resulting o-QM is a polarized and potent electrophile, making it susceptible to 1,4-conjugate addition by a wide range of nucleophiles. nih.govnih.gov The significant driving force for these trapping reactions is the restoration of the highly stable aromatic ring. nih.gov

The general mechanism involves:

Formation of the o-QM : The molecule undergoes dehydration, eliminating a molecule of water to form the non-aromatic o-QM intermediate.

Nucleophilic Attack (Trapping) : A nucleophile attacks the exocyclic methylene carbon of the o-QM.

Tautomerization/Protonation : The resulting intermediate tautomerizes or is protonated to yield the final, stable aromatic product.

This reactivity allows for the versatile functionalization of the benzylic position.

Interactive Data Table: Trapping of the ortho-Quinone Methide Intermediate

| Trapping Nucleophile | Example Reagent | Product |

| Water | H₂O | This compound (regeneration of starting material) |

| Methanol | CH₃OH | 2-(Methoxymethyl)-4,5-dimethylphenol |

| Thiol | Ethanethiol | 2-((Ethylthio)methyl)-4,5-dimethylphenol |

| Amine | Diethylamine (B46881) | 2-((Diethylamino)methyl)-4,5-dimethylphenol |

| Imidazole | Imidazole | 2-(1H-Imidazol-1-ylmethyl)-4,5-dimethylphenol |

Oxidative Transformations and Related Reaction Pathways

Phenols are susceptible to one-electron oxidation, which generates phenoxyl radicals. uc.ptnist.gov This process can be initiated by enzymatic systems (like peroxidases), chemical oxidants, or photolysis. acs.orgnih.gov The oxidation of this compound results in a phenoxyl radical where the unpaired electron is delocalized across the oxygen atom and the aromatic ring, with significant spin density at the ortho and para positions. uc.pt

The stability and subsequent reactivity of this radical are influenced by the substituents on the ring. researchgate.net Sterically bulky groups, particularly at the ortho positions, can hinder dimerization and increase the radical's lifetime. researchgate.net The primary fate of less hindered phenoxyl radicals is dimerization, which can occur through C-C or C-O coupling. researchgate.netnih.govacs.org

Potential dimerization pathways for the phenoxyl radical of this compound include:

Ortho-ortho (C6-C6) coupling : Leading to a biphenol.

Ortho-para (C6-C3) coupling : Also forming a biphenol.

Para-para (C3-C3) coupling : A third biphenol isomer.

C-O coupling : Forming a diphenyl ether derivative.

The specific products formed depend on the reaction conditions and the relative stability of the various dimeric intermediates. acs.org

The primary benzylic alcohol of the hydroxymethyl group can be selectively oxidized to the corresponding aldehyde, 2-formyl-4,5-dimethylphenol (also known as 4,5-dimethylsalicylaldehyde), without affecting the phenolic hydroxyl group. researchgate.net This transformation is a key reaction in organic synthesis, and numerous methods have been developed to achieve high selectivity and yield, avoiding over-oxidation to the carboxylic acid. mdpi.comsemanticscholar.org

Modern synthetic methods often employ green and efficient catalytic systems. These include:

Metal-free photocatalysis : Using catalysts like Eosin Y with molecular oxygen as the terminal oxidant under visible light irradiation. organic-chemistry.org

Heterogeneous catalysis : Utilizing solid-supported catalysts, which allows for easy separation and recycling.

Mechanochemical methods : Using techniques like ball milling with simple oxidants such as NaNO₃, often under solvent-free conditions. semanticscholar.orgresearchgate.net

These methods generally show good functional group tolerance and provide the desired aldehyde in high yields. The choice of oxidant and reaction conditions is crucial to prevent the oxidation of the aldehyde to a carboxylic acid or other side reactions involving the activated phenol ring. mdpi.com

Interactive Data Table: Reagents for Controlled Oxidation to Aldehyde

| Oxidizing System | Conditions | Product | Typical Yield |

| NaNO₃ / P₂O₅ | High-speed ball milling, solvent-free | 2-Formyl-4,5-dimethylphenol | Good to Excellent semanticscholar.orgresearchgate.net |

| Eosin Y / O₂ | Blue LED irradiation | 2-Formyl-4,5-dimethylphenol | Good to Excellent organic-chemistry.org |

| TEMPO-mediated systems | e.g., with NaOCl | 2-Formyl-4,5-dimethylphenol | High |

| Chromium reagents | e.g., PCC, PDC in CH₂Cl₂ | 2-Formyl-4,5-dimethylphenol | Good |

| Manganese reagents | MnO₂ | 2-Formyl-4,5-dimethylphenol | Variable |

Condensation and Polymerization Reactions Initiated by the Hydroxymethyl Group

The hydroxymethyl group is the primary site for condensation and polymerization reactions, which are fundamental to the formation of phenolic resins. These reactions typically proceed via the formation of a reactive quinone methide intermediate, particularly under basic conditions. researchgate.net The self-condensation of hydroxymethylphenols is a key step in the curing of phenol-formaldehyde resins. researchgate.net

Formation of Methylenebisphenols

The self-condensation of this compound, or its reaction with other phenols, leads to the formation of methylene-bridged compounds known as methylenebisphenols. This reaction involves the electrophilic attack of the hydroxymethyl group (or its protonated form) on an activated position of another phenol ring, typically ortho or para to the hydroxyl group, with the elimination of a water molecule.

For instance, the reaction of this compound with its parent phenol, 3,4-dimethylphenol, can yield 2,2'-methylenebis(3,4-dimethylphenol). The formation of such dimers is a critical initial step in the build-up of larger oligomeric and polymeric structures. The reaction conditions, such as temperature and catalyst type (acidic or basic), significantly influence the reaction rate and the isomeric distribution of the resulting methylenebisphenols.

Polycondensation Leading to Resin-like Structures

Under conditions that favor further reaction, the initially formed dimers and oligomers can undergo subsequent condensation reactions, leading to the formation of high molecular weight polymers with resin-like properties. This process of polycondensation is the basis for the production of phenolic resins, also known as resoles when synthesized under alkaline conditions with an excess of formaldehyde. e3s-conferences.org

The continued reaction of the hydroxymethyl groups on the growing chains results in a cross-linked, three-dimensional network structure. e3s-conferences.org This network formation is responsible for the thermosetting properties of these resins, where they form a hard, infusible solid upon heating. The degree of polymerization and the extent of cross-linking can be controlled by adjusting the reaction temperature and time. e3s-conferences.org The structure of the starting hydroxymethylphenol, including the position and number of methyl and hydroxymethyl substituents, plays a crucial role in determining the final properties of the cured resin.

Derivatization Chemistry of the Hydroxymethyl and Phenolic Hydroxyl Groups

Both the hydroxymethyl and the phenolic hydroxyl groups of this compound are available for a range of derivatization reactions. These reactions are employed to modify the compound's properties or to introduce new functional groups for specific applications.

Esterification and Etherification Reactions

Esterification: The phenolic hydroxyl and the benzylic hydroxymethyl groups can undergo esterification with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. For example, reaction with 2-sulfobenzoic anhydride can be used to tag the phenolic group, which can improve detection by mass spectrometry. nih.gov Oxidative esterification is another pathway where the hydroxymethyl group can be converted into an ester functional group, often in the presence of a suitable catalyst. nih.govmdpi.com

Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis). Similarly, the hydroxymethyl group can also be etherified, though it is generally less acidic and may require different reaction conditions.

The following table summarizes typical esterification and etherification reactions:

| Reaction Type | Reagent Example | Functional Group Reacting | Product Type |

| Esterification | Acetic Anhydride | Phenolic -OH & Hydroxymethyl -CH₂OH | Acetate Ester |

| Esterification | Benzoyl Chloride | Phenolic -OH & Hydroxymethyl -CH₂OH | Benzoate Ester |

| Etherification | Methyl Iodide (in base) | Phenolic -OH | Methyl Ether |

| Etherification | Benzyl Bromide (in base) | Phenolic -OH | Benzyl Ether |

Functionalization with Nitrogen-Containing Compounds

The reactivity of the hydroxymethyl group allows for its functionalization with nitrogen-containing compounds. A notable example is the Mannich reaction, where a phenol, formaldehyde (or a formaldehyde equivalent like the hydroxymethyl group), and a primary or secondary amine react to form a Mannich base.

In the case of this compound, it can react with an amine, where the hydroxymethyl group serves as the electrophile, leading to the formation of an aminomethylphenol derivative. For instance, reaction with a secondary amine like diethylamine would yield 2-((diethylamino)methyl)-4,5-dimethylphenol. These reactions provide a versatile route to introduce nitrogen-containing functionalities, which can impart new chemical and physical properties to the molecule. The preparation of phenolic alcohols can sometimes be achieved through the conversion of related dimethylaminomethylphenols. researchgate.net

The table below provides examples of functionalization with nitrogen compounds:

| Reaction Type | Amine Example | Product Type |

| Aminomethylation | Diethylamine | 2-((diethylamino)methyl)-4,5-dimethylphenol |

| Aminomethylation | Piperidine | 4,5-dimethyl-2-(piperidin-1-ylmethyl)phenol |

| Aminomethylation | Aniline | 4,5-dimethyl-2-((phenylamino)methyl)phenol |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for determining the electronic properties and predicting the chemical behavior of molecules. nih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energy states. nih.govepfl.ch

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometry to find the most stable, low-energy conformation of a molecule. bhu.ac.in By employing functionals such as B3LYP in combination with a basis set like 6-31G(d,p) or 6-311G(d,p), researchers can calculate the geometric parameters of this compound with high accuracy. bhu.ac.inmalayajournal.org

These calculations yield precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The resulting optimized geometry corresponds to a minimum on the potential energy surface, representing the molecule's most probable conformation in the gas phase. bhu.ac.in Furthermore, DFT can be used to explore the energy landscapes, identifying different conformers and the energy barriers between them. The analysis of the molecular electrostatic potential (MEP) map, which can also be computed using DFT, reveals the charge distribution and helps to predict sites susceptible to electrophilic or nucleophilic attack. bhu.ac.inmalayajournal.org

| Parameter Type | Atoms Involved | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|---|

| Bond Length | O-H (phenolic) | ~0.96 Å | Defines the strength and reactivity of the hydroxyl group. |

| Bond Length | C-O (phenolic) | ~1.37 Å | Indicates the bond order between the phenyl ring and the hydroxyl oxygen. |

| Bond Length | C-C (aromatic) | ~1.40 Å | Represents the delocalized π-system of the benzene ring. |

| Bond Angle | C-O-H (phenolic) | ~109° | Determines the orientation of the hydroxyl proton. |

| Bond Angle | C-C-C (aromatic) | ~120° | Reflects the sp² hybridization of carbon atoms in the benzene ring. |

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. malayajournal.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acadpubl.eu For this compound, FMO analysis would identify the regions of the molecule where the HOMO and LUMO are localized. The HOMO is expected to have significant density on the electron-rich phenol ring and oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO's location would indicate the most probable sites for nucleophilic attack. acadpubl.eu

| Property | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher energy value corresponds to a greater ability to donate electrons (stronger nucleophile). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower energy value corresponds to a greater ability to accept electrons (stronger electrophile). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. acadpubl.eu |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. mdpi.comrsc.org

For this compound, MD simulations can reveal the rotational freedom of the hydroxymethyl group and the phenolic hydroxyl group. This analysis helps to understand the molecule's flexibility and the range of shapes it can adopt in solution or when interacting with other molecules. By simulating the molecule in different solvent environments, MD can also predict how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence its conformational preferences.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. nih.gov By modeling the reaction pathway, researchers can identify the minimum energy path a reaction follows from reactants to products. nih.gov This process involves locating and characterizing the structures of any intermediates and, most importantly, the transition state. nih.govresearchgate.net

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. nih.gov For a reaction involving this compound, such as its oxidation or participation in a condensation reaction, quantum chemical methods can be used to calculate the geometry and energy of the transition state. mdpi.com The energy difference between the reactants and the transition state, known as the activation energy, is a crucial parameter for predicting the reaction rate. Methods like variational transition-state theory can then be used to calculate thermal rate constants. nih.gov

Structure-Reactivity Relationship Predictions

By combining the insights gained from various computational studies, it is possible to establish quantitative structure-reactivity relationships (QSRR). These models correlate calculated molecular descriptors with observed chemical reactivity. researchgate.net

For this compound, quantum chemical calculations provide a wealth of descriptors, including:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken atomic charges. bhu.ac.in

Geometric Descriptors: Molecular volume, surface area, and specific bond lengths or angles.

These descriptors can be used to predict how structural modifications to the molecule would affect its reactivity. For instance, by calculating these properties for a series of related phenol derivatives, one could build a model that predicts their reaction rates or equilibrium constants in a particular chemical process. researchgate.netnih.gov This predictive capability is invaluable for designing new molecules with desired chemical properties.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(Hydroxymethyl)-4,5-dimethylphenol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic framework can be constructed.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts (δ) can be accurately predicted based on the electronic effects of the substituents on the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, the hydroxymethyl group, and the phenolic hydroxyl group. The two aromatic protons are in different chemical environments and would appear as singlets due to their separation. The protons of the two methyl groups attached to the ring are also distinct, as are the protons of the benzylic alcohol and the phenolic hydroxyl group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display nine unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the nature of the attached atoms and their position on the benzene (B151609) ring. The carbons bearing the hydroxyl and hydroxymethyl groups are shifted downfield, as are the other substituted aromatic carbons.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | 8.5 - 9.5 | Singlet (s) |

| Aromatic H (position 6) | ~6.9 | Singlet (s) |

| Aromatic H (position 3) | ~6.8 | Singlet (s) |

| Alcoholic -OH | 4.5 - 5.5 | Singlet (s) |

| Benzylic -CH₂- | ~4.6 | Singlet (s) |

| Methyl -CH₃ (position 4) | ~2.2 | Singlet (s) |

| Methyl -CH₃ (position 5) | ~2.1 | Singlet (s) |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | ~154 |

| C2 (-CH₂OH) | ~125 |

| C3 | ~118 |

| C4 (-CH₃) | ~129 |

| C5 (-CH₃) | ~136 |

| C6 | ~128 |

| Benzylic -CH₂- | ~61 |

| Methyl -CH₃ (at C4) | ~19 |

| Methyl -CH₃ (at C5) | ~18 |

To confirm the assignments from 1D NMR and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, COSY would be expected to show correlations between the alcoholic -OH proton and the benzylic -CH₂ protons, confirming their proximity, provided the hydroxyl proton is not rapidly exchanging. No correlations would be expected between the aromatic protons or the methyl protons as they are not on adjacent atoms.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in definitively assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. Expected correlations would link the aromatic proton signals to their corresponding aromatic carbon signals, the methyl proton signals to the methyl carbon signals, and the benzylic -CH₂ proton signal to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between proton and carbon atoms. This is crucial for piecing together the molecular skeleton. For instance, the benzylic -CH₂ protons would show correlations to the aromatic carbons C1, C2, and C3. The protons of the methyl group at C4 would show correlations to C3, C4, and C5, while the methyl protons at C5 would correlate with C4, C5, and C6. These correlations unambiguously confirm the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and aromatic components.

A key feature would be the O-H stretching vibrations. The phenolic -OH and the alcoholic -OH groups would give rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is indicative of hydrogen bonding, both intramolecular (between the adjacent phenolic -OH and -CH₂OH groups) and intermolecular.

Other significant absorptions include:

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium bands from the methyl and methylene (B1212753) groups in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretch: Medium to strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of the benzene ring.

C-O Stretch: Strong bands in the 1000-1260 cm⁻¹ region, corresponding to the stretching vibrations of the phenolic and primary alcohol C-O bonds.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| C-O Stretch (Phenol) | ~1230 | Strong |

| C-O Stretch (Alcohol) | ~1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₉H₁₂O₂), the molecular weight is 152.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 152. The fragmentation pattern is dictated by the stability of the resulting carbocations. Key expected fragmentation pathways include:

Loss of a hydrogen atom: A peak at M-1 (m/z = 151).

Loss of water (H₂O): A peak at M-18 (m/z = 134) from the elimination of the hydroxymethyl group and an adjacent aromatic hydrogen.

Loss of the hydroxymethyl radical (•CH₂OH): A peak at M-31 (m/z = 121).

Benzylic cleavage: The most significant fragmentation is the loss of a hydroxyl radical (•OH) from the benzylic alcohol followed by rearrangement to form a highly stable hydroxytropylium-like ion, or cleavage of the C-C bond to lose the entire CH₂OH group. The cleavage leading to the formation of a dimethyl-hydroxy-benzyl cation (m/z = 135) is highly probable due to its stability.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Ratio | Predicted Identity of Fragment |

| 152 | [C₉H₁₂O₂]⁺ (Molecular Ion) |

| 135 | [M - OH]⁺ (Loss of hydroxyl radical from benzylic alcohol) |

| 134 | [M - H₂O]⁺ (Loss of water) |

| 121 | [M - CH₂OH]⁺ (Loss of hydroxymethyl radical) |

| 107 | [C₇H₇O]⁺ (Fragment from cleavage of the aromatic ring) |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

While specific crystal structure data for this compound is not available in the surveyed literature, analysis of the closely related compound 2-Hydroxymethyl-4-methylphenol (C₈H₁₀O₂) provides significant insight into the expected solid-state structure.

Disclaimer: The following data pertains to the structurally similar compound 2-Hydroxymethyl-4-methylphenol and is presented for illustrative purposes to demonstrate the type of information obtained from X-ray diffraction analysis.

In the crystal structure of 2-Hydroxymethyl-4-methylphenol, molecules are linked into a three-dimensional network primarily through intermolecular O—H⋯O hydrogen bonds. Both the phenolic oxygen and the alcoholic oxygen act as both donors and acceptors in this hydrogen-bonding network. This extensive hydrogen bonding dictates the crystal packing and influences the physical properties of the solid. The analysis reveals a monoclinic crystal system, typically in the P2₁/c space group.

Illustrative Crystal Data for the Analogous 2-Hydroxymethyl-4-methylphenol

| Parameter | Value |

| Chemical Formula | C₈H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.322 |

| b (Å) | 5.4697 |

| c (Å) | 8.4504 |

| β (°) | 101.447 |

| V (ų) | 739.4 |

| Z | 4 |

| Hydrogen Bonding | O—H⋯O intermolecular interactions |

It is highly probable that this compound would exhibit a similar intricate network of intermolecular hydrogen bonds in its crystalline form, playing a crucial role in its solid-state architecture.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the benzene ring.

The substitution on the phenol (B47542) ring with alkyl (electron-donating) and hydroxyl/hydroxymethyl groups (containing non-bonding electrons) influences the energy of these transitions. These substituents typically cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. The spectrum is expected to show strong absorption bands in the UV region, characteristic of the phenolic chromophore.

Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax Range (nm) |

| π → π* | 270 - 290 |

Exploration of Biological Activities and Molecular Interactions Non Clinical Focus

In Vitro Antioxidant Mechanisms and Radical Scavenging Properties

Phenolic compounds are well-regarded for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group attached to the aromatic ring. This action neutralizes free radicals, which are unstable molecules implicated in oxidative stress. The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy of these compounds.

The antioxidant mechanism of 2-(Hydroxymethyl)-4,5-dimethylphenol is rooted in its core phenolic structure. The hydroxyl (-OH) group on the benzene (B151609) ring can donate a hydrogen atom to quench reactive oxygen species (ROS) and other free radicals. The presence of electron-donating groups, such as the methyl (-CH3) and hydroxymethyl (-CH2OH) groups on the aromatic ring, can enhance this activity. These groups increase the electron density on the ring, which helps to stabilize the resulting phenoxyl radical through resonance, making the parent molecule a more effective antioxidant.

In vitro assays commonly used to evaluate the radical scavenging properties of phenolic compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While specific data for this compound is not extensively detailed in the available literature, the activity of structurally similar phenolic compounds provides insight. For instance, the antioxidant activity of phenols is influenced by the number and position of hydroxyl groups and other substituents. The unstable enol structure within certain related molecules is considered a key factor for their antioxidant activity.

Table 1: Common In Vitro Antioxidant Assays for Phenolic Compounds

| Assay | Principle | Radical Scavenged |

|---|---|---|

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | 2,2-diphenyl-1-picrylhydrazyl |

| ABTS Assay | Measures the reduction of the ABTS radical cation by an antioxidant. | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation |

| Hydroxyl Radical Scavenging Assay | Evaluates the ability to neutralize the highly reactive hydroxyl radical. | Hydroxyl radical (•OH) |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Not a direct radical scavenging assay, but measures reducing power. |

Enzyme Inhibition and Modulation Studies (Mechanistic, In Vitro)

Phenolic compounds are known to interact with and modulate the activity of various enzymes. This inhibition is a crucial area of research for the development of new therapeutic agents. Enzymes such as cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are targets in neurodegenerative disease research, and oxidoreductases like cyclooxygenases and lipoxygenases, involved in inflammation, can be inhibited by phenolic structures.

The inhibitory action of this compound would likely involve its binding to the active site or an allosteric site of a target enzyme. The phenolic hydroxyl group and the aromatic ring can form hydrogen bonds, and hydrophobic interactions with amino acid residues in the enzyme's binding pocket. For example, studies on other phenolic compounds have shown that they can act as reversible competitive or non-competitive inhibitors. The specific mode of inhibition and potency (often measured as the IC50 value) depends on the precise structure of the compound and the target enzyme.

Antimicrobial Activity Studies (In Vitro, Mechanistic)

The antimicrobial properties of phenolic compounds have been recognized for centuries. Their mechanism of action is often multifaceted, contributing to their efficacy against a broad spectrum of microorganisms, including bacteria and fungi. The primary mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of the phenolic ring allows it to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This leads to the leakage of intracellular components and ultimately cell death.

For this compound, the hydroxyl group is crucial for its antimicrobial activity. It can interact with the proteins and phospholipids (B1166683) of the cell membrane. The methyl and hydroxymethyl substituents may influence the compound's lipophilicity, which in turn affects its ability to penetrate the cell membrane. Some phenolic compounds are also known to inhibit microbial enzymes or interfere with nucleic acid synthesis. Studies on similar compounds like eugenol (B1671780) and carvacrol (B1668589) have demonstrated potent antibacterial and antifungal properties.

Table 2: General Antimicrobial Mechanisms of Phenolic Compounds

| Mechanism | Description |

|---|---|

| Cell Membrane Disruption | The compound integrates into the bacterial cell membrane, increasing its permeability and causing leakage of cellular contents. |

| Enzyme Inhibition | Inhibition of essential microbial enzymes involved in metabolism or cell wall synthesis. |

| Protein Denaturation | Interaction with and denaturation of cellular proteins, leading to loss of function. |

| Interference with Nucleic Acids | Binding to DNA or RNA, which can inhibit replication and transcription. |

Interactions with Biomolecules and Molecular Targets (In Silico and In Vitro)

In silico methods, particularly molecular docking, are valuable tools for predicting and analyzing the interactions between small molecules like this compound and biological macromolecules such as proteins and nucleic acids. These computational studies can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target's active site.

Molecular docking studies on various phenolic compounds have revealed their potential to bind to the active sites of enzymes like dihydrofolate reductase and dehydrosqualene synthase, which are potential antimicrobial targets. For this compound, the hydroxyl and hydroxymethyl groups would be expected to act as hydrogen bond donors and acceptors, while the dimethyl-substituted benzene ring would engage in hydrophobic and van der Waals interactions. These interactions determine the stability of the ligand-receptor complex and the compound's potential biological activity.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve modifying a molecule's structure to understand how these changes affect its biological activity. For phenolic compounds like this compound, SAR studies can provide insights into designing more potent derivatives.

The key structural features of this compound available for modification are the phenolic hydroxyl group, the hydroxymethyl group, and the two methyl groups on the aromatic ring.

Hydroxyl Group : Esterification or etherification of the phenolic hydroxyl group generally reduces or abolishes antioxidant and antimicrobial activity, highlighting its critical role.

Hydroxymethyl Group : Modification of this group, for example, by oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups, could significantly alter the molecule's polarity, size, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Methyl Groups : The position and number of methyl groups on the aromatic ring affect the molecule's lipophilicity and steric properties. Altering these groups can impact cell membrane penetration and binding to enzyme active sites.

By synthesizing and testing derivatives with systematic modifications, researchers can build a comprehensive SAR profile, which can guide the development of new compounds with enhanced biological activities.

Applications in Advanced Materials Science and Chemical Synthesis

Utilization as a Monomer or Cross-Linking Agent in Polymer Synthesis

As a member of the hydroxymethylphenol family, 2-(Hydroxymethyl)-4,5-dimethylphenol is a foundational component for synthesizing phenolic resins, such as novolacs and resols. Its bifunctional nature—the reactive hydroxymethyl (-CH₂OH) group and the activated ortho and para positions on the phenol (B47542) ring—allows it to act as both a monomer for linear chain growth and a cross-linking agent to create three-dimensional polymer networks.

The mechanism for this is well-understood in the context of phenol-formaldehyde chemistry. In the presence of an acid or base catalyst, the hydroxymethyl group can react with an available position on another phenol ring, forming a stable methylene (B1212753) bridge (-CH₂-) and releasing a molecule of water. This condensation reaction can proceed, linking multiple phenol units together. The presence of the two methyl groups on the aromatic ring influences the reactivity and the ultimate properties of the resulting polymer. Phenolic alcohols are recognized as key intermediates in the formation of these resins. researchgate.net

Phenol-formaldehyde resins are valued for their thermal stability, chemical resistance, and mechanical strength. The incorporation of this compound as a monomer or cross-linker can be used to modify these properties, tailoring the final polymer for specific applications in composites, adhesives, and coatings. The general mechanism of using hydroxymethylphenols as cross-linking agents involves the formation of benzylic carbocations, which then react with other polymer chains to form chroman or methylene bridge linkages. researchgate.net

Role as an Intermediate in the Production of Specialty Organic Chemicals

The reactivity of this compound makes it a valuable intermediate in multi-step organic synthesis for the production of a variety of specialty chemicals. lookchem.com The hydroxyl and hydroxymethyl groups can be chemically modified or used to build larger, more complex molecular architectures.

Detailed research and chemical process data show that this compound can be used as a direct precursor to several downstream products. lookchem.com These transformations leverage the compound's structure to create molecules for targeted applications in different fields of chemistry.

The table below outlines some of the specialty organic chemicals synthesized from this compound. lookchem.com

| Resulting Compound | Chemical Class | Potential Application Area |

| 4,5-dimethylsalicylaldehyde | Aromatic Aldehyde | Intermediate in fine chemical and pharmaceutical synthesis. |

| 2,2'-methylenebis(3,4-dimethylphenol) | Bisphenol | Monomer for polymers, antioxidant, stabilizer. |

| 4-Hydroxy-1,2-dimethyl-3,5-bis-(6-hydroxy-3,4-dimethyl-benzyl)-benzol | Complex Phenolic Compound | Building block for larger resins or specialty polymers. |

| 2-(2-hydroxymethyl-4,5-dimethyl-phenoxymethyl)-5-methoxy-pyran-4-one | Heterocyclic Compound | Intermediate for biologically active molecules. |

Catalytic Applications in Chemical Transformations

Based on available scientific literature and chemical databases, there is limited to no information suggesting that this compound has significant applications as a catalyst in chemical transformations. Its primary role is as a reactant, intermediate, or building block rather than as a substance that facilitates or accelerates chemical reactions.

Precursor for Dyes, Pigments, and Other Organic Compounds

While some substituted phenols (xylenols) are known to be precursors in the synthesis of certain indicators, such as Xylenol orange, there is no specific evidence in the searched literature to suggest that this compound is a common precursor for the synthesis of dyes and pigments.

However, its role as a precursor for "Other Organic Compounds" is well-documented. As detailed in section 7.2, it is a starting material for a range of specialty chemicals. lookchem.com These include complex bisphenols and aromatic aldehydes, which themselves can be further utilized in various synthetic pathways. lookchem.com The production of these downstream molecules underscores its importance as a versatile chemical intermediate. lookchem.com

Environmental Fate and Chemical Transformation Pathways Non Toxicology

Biodegradation Pathways in Environmental Systems

Biodegradation is a key process in the environmental attenuation of phenolic compounds. The degradation of 2-(Hydroxymethyl)-4,5-dimethylphenol, which is a hydroxylated derivative of 3,4-dimethylphenol (B119073) (3,4-DMP), can be inferred from the metabolic pathways established for its parent compound.

Microorganisms, particularly bacteria, have demonstrated the ability to utilize dimethylphenol isomers as a sole source of carbon and energy. Strains of Pseudomonas and Delftia have been identified as capable of degrading 3,4-DMP. researchgate.net The degradation typically initiates with the oxidation of one of the methyl groups or the aromatic ring itself.

The formation of this compound is a probable initial step in the aerobic biodegradation of 3,4-dimethylphenol, involving the hydroxylation of the methyl group at the ortho position relative to the primary hydroxyl group. Following this initial oxidation, the hydroxymethyl group can be further oxidized to an aldehyde and then to a carboxylic acid. Subsequent steps involve the hydroxylation of the aromatic ring to form a catechol derivative, which then undergoes ring cleavage. The two primary pathways for aromatic ring fission are the ortho-cleavage and meta-cleavage pathways. For 3,4-DMP, degradation via a meta-cleavage pathway has been reported in Pseudomonas sp. strain CF600. researchgate.netsci-hub.se

During the degradation of 3,4-dimethylphenol, several intermediate metabolites have been identified, which provides insight into the potential downstream products of this compound. These include compounds such as 4-hydroxy-2-methylbenzaldehyde (B179408) and 4-hydroxy-2-methylbenzoic acid, indicating that oxidation of the methyl groups is a key transformation pathway. researchgate.netnih.gov In some cases, under denitrifying conditions, m-cresol (B1676322) has been identified as an intermediate of 3,4-dimethylphenol degradation. nih.govsigmaaldrich.com

Table 1: Microorganisms Involved in the Degradation of Related Dimethylphenols

| Microorganism | Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pseudomonas sp. CF600 | Phenol (B47542), 3,4-Dimethylphenol | Utilizes a plasmid-encoded meta-cleavage pathway for degradation. | researchgate.netsci-hub.se |

| Delftia sp. LCW | 2,3-DMP, 3,4-DMP | Capable of using o-xylenols as sole carbon and energy sources. | researchgate.net |

| Pseudomonas mendocina PC1 | Dimethylphenols, p-Cresol (B1678582) | Degrades p-cresol via a meta-cleavage pathway; activity induced by DMPs. | researchgate.netnih.gov |

| Pseudomonas fluorescens PC18, PC24 | Dimethylphenols, p-Cresol | Degrades p-cresol via the protocatechuate ortho pathway. | researchgate.netnih.gov |

The biotransformation of phenolic compounds is catalyzed by specific enzymes that initiate the degradation cascade. For alkylphenols like 3,4-dimethylphenol, the initial oxidative attack is often carried out by monooxygenase or hydroxylase enzymes.

Phenol hydroxylases are key enzymes responsible for the initial hydroxylation of the aromatic ring of various phenolic compounds, including dimethylphenol isomers. researchgate.net These enzymes can also catalyze the hydroxylation of methyl substituents on the aromatic ring. The conversion of 3,4-dimethylphenol to this compound is a characteristic monooxygenase reaction. Following the initial hydroxylation, dioxygenase enzymes, such as catechol 2,3-dioxygenase, are crucial for the aromatic ring cleavage. researchgate.netnih.gov This enzyme catalyzes the fission of the catechol ring, a critical step in the mineralization of the compound. The activity of these enzymes is often inducible, meaning their production is triggered by the presence of the phenolic substrate. researchgate.netnih.gov

Table 2: Key Enzymes in the Biotransformation of Dimethylphenols

| Enzyme | Function | Substrate Class | Reference(s) |

|---|---|---|---|

| Phenol Hydroxylase | Initial oxidation of the aromatic ring or methyl groups. | Phenols, Dimethylphenols | researchgate.netresearchgate.net |

| p-Cresol Methylhydroxylase | Hydroxylation of methyl groups on cresols and DMPs. | p-Cresol, Dimethylphenols | researchgate.netnih.gov |

| Catechol 2,3-dioxygenase | Cleavage of the aromatic ring via the meta pathway. | Catechols, Methylcatechols | researchgate.netnih.gov |

| Protocatechuate 4,5-dioxygenase | Cleavage of the aromatic ring via the ortho pathway. | Protocatechuates | researchgate.net |

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment, particularly in water treatment systems.

Advanced Oxidation Processes (AOPs) are treatment technologies designed to mineralize recalcitrant organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.orgmdpi.com These radicals are non-selective and can rapidly oxidize a wide range of organic compounds, including dimethylphenols.

Several AOPs have been shown to be effective for the degradation of dimethylphenol isomers. These include:

Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), with or without UV light, to generate hydroxyl radicals. The photo-Fenton system has been found to be particularly effective in decomposing 2,4-dichlorophenol (B122985) and 2,4-dimethylphenol. ascelibrary.org

Ozone-Based Processes: The combination of ozone (O₃) with UV light and/or H₂O₂ enhances the production of hydroxyl radicals, leading to high removal efficiencies for phenolic pollutants. guilan.ac.ir

Photocatalysis: Titanium dioxide (TiO₂) is a common photocatalyst that, when irradiated with UV light, generates electron-hole pairs. These react with water and oxygen to produce hydroxyl radicals. The efficiency of TiO₂ photocatalysis can be significantly enhanced by the addition of H₂O₂ or Fe(III) ions, which promote the formation of reactive oxygen species and prevent the recombination of electron-hole pairs. figshare.comresearchgate.nettandfonline.com

These processes are expected to effectively degrade this compound, initially attacking the aromatic ring, the hydroxyl group, or the hydroxymethyl substituent, leading to a cascade of oxidation reactions that ultimately result in mineralization to CO₂, water, and inorganic ions.

Table 3: Efficacy of Selected AOPs on Dimethylphenol Isomers

| AOP System | Target Compound | Key Findings | Reference(s) |

|---|---|---|---|

| H₂O₂/Fe²⁺/UV (Photo-Fenton) | 2,4-Dichlorophenol, 2,4-Dimethylphenol | Found to be the most effective AOP for the degradation of both compounds. | ascelibrary.org |

| O₃/H₂O₂/UV | Alkylphenols | Highly effective for the removal of phenolic compounds from water samples. | guilan.ac.ir |

| UV/TiO₂/H₂O₂ | 2,6-Dimethylphenol | Addition of H₂O₂ improved the degradation rate from 70% to 100% in 3 hours. | researchgate.nettandfonline.com |

| UV/TiO₂/Fe(III) | 2,6-Dimethylphenol | Addition of Fe(III) enhanced the degradation to 90% compared to 57% with TiO₂ alone. | researchgate.nettandfonline.com |

Direct photolysis, the degradation of a chemical by the absorption of light, is a potential but often slow degradation pathway for phenolic compounds in the environment. unito.it The presence of a hydroxyl group on the aromatic ring can make the compound susceptible to photo-oxidation. The rate of photolytic degradation is influenced by factors such as light intensity and the presence of photosensitizing agents in the water. pharmaguideline.com

Hydrolysis, the cleavage of chemical bonds by the addition of water, is not considered a significant degradation pathway for this compound under typical environmental conditions (pH 5-9). The C-C and C-O bonds within the aromatic and hydroxymethyl structure are generally stable and not susceptible to hydrolysis without enzymatic or strong chemical catalysis.

Transformation Products and their Chemical Characterization

The characterization of transformation products is essential for elucidating degradation pathways. For this compound, a plausible degradation pathway involves the sequential oxidation of the hydroxymethyl group and subsequent ring cleavage.

Based on known microbial pathways for related compounds, the initial biotransformation product of 3,4-dimethylphenol is this compound itself. Further oxidation would yield 4,5-dimethyl-2-hydroxybenzaldehyde, followed by conversion to 4,5-dimethyl-2-hydroxybenzoic acid (4,5-dimethylsalicylic acid). Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring, producing aliphatic intermediates that can enter central metabolic pathways.

In abiotic degradation via AOPs, a more complex mixture of transformation products is expected due to the non-selective nature of hydroxyl radicals. Initial products may include hydroxylated derivatives of the parent compound, followed by ring-opened products such as short-chain carboxylic acids (e.g., maleic, oxalic, formic acid) before complete mineralization.

The identification and quantification of these intermediates are typically performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

Table 4: Potential Transformation Products of this compound

| Compound Name | Chemical Structure | Potential Formation Pathway |

|---|---|---|

| 4,5-Dimethyl-2-hydroxybenzaldehyde | C₉H₁₀O₂ | Oxidation of the hydroxymethyl group |

| 4,5-Dimethyl-2-hydroxybenzoic acid | C₉H₁₀O₃ | Oxidation of the aldehyde group |

| 3,4-Dimethylcatechol | C₈H₁₀O₂ | Hydroxylation of the aromatic ring |

| Short-chain carboxylic acids | (e.g., maleic, oxalic, formic acid) | Ring cleavage via biodegradation or AOPs |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 2-(Hydroxymethyl)-4,5-dimethylphenol involves the base-catalyzed hydroxymethylation of 3,4-dimethylphenol (B119073) with formaldehyde (B43269). While effective, future research is focused on aligning its production with the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. mlsu.ac.inresearchgate.net The goal is to develop manufacturing processes that are not only economically viable but also environmentally benign. scientificupdate.com

Future research efforts are anticipated to concentrate on several key areas:

Green Solvents and Catalysts: A major thrust will be the replacement of conventional solvents with greener alternatives like water or supercritical CO2. researchgate.net Research will likely explore the efficacy of novel catalytic systems, such as solid acid or base catalysts, zeolites, or even biocatalysts. These catalysts can offer improved selectivity for the desired ortho-hydroxymethylation, enhanced reaction rates, and easier separation from the product mixture, thereby minimizing waste.

Atom Economy: Synthetic methods will be optimized to maximize the incorporation of all reactant materials into the final product, a core principle of green chemistry. mlsu.ac.in This involves minimizing the formation of byproducts through highly selective reaction pathways.

| Parameter | Traditional Synthetic Route | Future Sustainable Route |

|---|---|---|

| Catalyst | Homogeneous base (e.g., NaOH) | Heterogeneous solid acid/base, enzyme |

| Solvent | Organic solvents | Water, supercritical fluids, or solvent-free |

| Temperature/Pressure | Elevated | Ambient |

| Byproducts/Waste | Salt waste from neutralization, solvent waste | Minimal byproducts, recyclable catalyst |

| Efficiency Metric | Focus on yield | Focus on Atom Economy, E-Factor rsc.org |

Deeper Mechanistic Understanding of Complex Reactions